molecular formula C9H4F2O3 B7900215 4,5-Difluoro-1-benzofuran-2-carboxylic acid

4,5-Difluoro-1-benzofuran-2-carboxylic acid

Cat. No.: B7900215
M. Wt: 198.12 g/mol
InChI Key: ODDYTJUOEREEMY-UHFFFAOYSA-N
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Description

4,5-Difluoro-1-benzofuran-2-carboxylic acid is a fluorinated benzofuran derivative with the molecular formula C9H4F2O3. This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzofuran ring and a carboxylic acid group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-1-benzofuran-2-carboxylic acid typically involves the fluorination of benzofuran derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions. The carboxylation step can be achieved using carbon dioxide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic processes are also employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Difluoro-1-benzofuran-2-carboxylic acid has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in ionic interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 4,7-Difluoro-1-benzofuran-2-carboxylic acid
  • 5-Fluoro-1-benzofuran-2-carboxylic acid
  • 4-Fluoro-1-benzofuran-2-carboxylic acid

Comparison: 4,5-Difluoro-1-benzofuran-2-carboxylic acid is unique due to the presence of two fluorine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and distinct interaction patterns with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4,5-difluoro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O3/c10-5-1-2-6-4(8(5)11)3-7(14-6)9(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDYTJUOEREEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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